molecular formula C10H20ClN3O B14036822 (3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl

(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl

Cat. No.: B14036822
M. Wt: 233.74 g/mol
InChI Key: BKUISACYQMSMPX-OULXEKPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride is a synthetic compound with a unique structure that combines elements of imidazole and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can form the imidazole ring, followed by further functionalization to introduce the pyridine moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3aS,7aR)-tert-Butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate: Shares a similar hexahydro-pyridine structure.

    Pyrazolo[3,4-d]pyrimidine derivatives:

    1H-pyrrolo[2,3-b]pyridine derivatives: Another class of compounds with a fused pyridine ring.

Uniqueness

(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hydrochloride is unique due to its specific combination of imidazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H20ClN3O

Molecular Weight

233.74 g/mol

IUPAC Name

(3aR,7aS)-3-methyl-1-propyl-3a,4,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one;hydrochloride

InChI

InChI=1S/C10H19N3O.ClH/c1-3-6-13-8-4-5-11-7-9(8)12(2)10(13)14;/h8-9,11H,3-7H2,1-2H3;1H/t8-,9+;/m0./s1

InChI Key

BKUISACYQMSMPX-OULXEKPRSA-N

Isomeric SMILES

CCCN1[C@H]2CCNC[C@H]2N(C1=O)C.Cl

Canonical SMILES

CCCN1C2CCNCC2N(C1=O)C.Cl

Origin of Product

United States

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